Methyl 7-aminoheptanoate hydrochloride
Overview
Description
Methyl 7-aminoheptanoate hydrochloride is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is also known as 7-aminoheptanoic acid methyl ester hydrochloride. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Scientific Research Applications
Methyl 7-aminoheptanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Methyl 7-aminoheptanoate hydrochloride is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-aminoheptanoate hydrochloride can be synthesized through the reaction of 7-aminoheptanoic acid with methanol in the presence of thionyl chloride. The reaction is carried out by adding thionyl chloride dropwise to a cold suspension of 7-aminoheptanoic acid in methanol, maintaining the temperature between -5°C and -10°C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight. The resulting product is then concentrated in vacuo and triturated in ether to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-aminoheptanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Reduction Reactions: Formation of 7-aminoheptanol.
Oxidation Reactions: Formation of nitro derivatives or other oxidized products.
Mechanism of Action
The mechanism of action of methyl 7-aminoheptanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical processes .
Comparison with Similar Compounds
Methyl 7-aminoheptanoate hydrochloride can be compared with other similar compounds such as:
- Methyl 6-aminohexanoate hydrochloride
- Methyl 8-aminooctanoate hydrochloride
- Methyl 9-aminononanoate hydrochloride
Uniqueness
This compound is unique due to its specific chain length and the presence of both an amino group and an ester group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 7-aminoheptanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-11-8(10)6-4-2-3-5-7-9;/h2-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMAEAFFKRYPQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550101 | |
Record name | Methyl 7-aminoheptanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17994-94-4 | |
Record name | Methyl 7-aminoheptanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Amino-heptanoicacidmethylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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